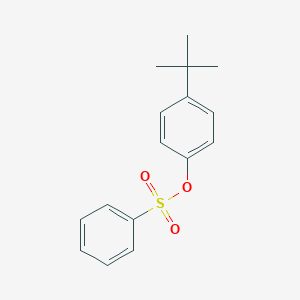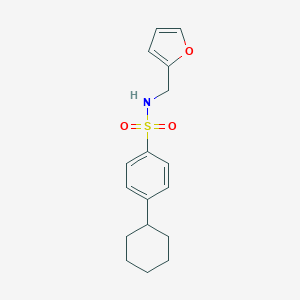
1-Amino-3-(3-phenoxyphenoxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(3-phenoxyphenoxy)-2-propanol, also known as PPAP, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PPAP is a synthetic compound that belongs to the family of phenylpropylamines. It was first synthesized in the 1940s, and its chemical structure has been extensively studied since then.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol is not fully understood. However, it has been suggested that 1-Amino-3-(3-phenoxyphenoxy)-2-propanol works by increasing the levels of dopamine and norepinephrine in the brain. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down dopamine and norepinephrine. This inhibition leads to an increase in the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects
1-Amino-3-(3-phenoxyphenoxy)-2-propanol has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and cognitive function. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has also been shown to have anti-inflammatory and neuroprotective properties. It has been suggested that 1-Amino-3-(3-phenoxyphenoxy)-2-propanol can protect neurons from oxidative stress and reduce inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Amino-3-(3-phenoxyphenoxy)-2-propanol has several advantages for lab experiments. It is easily synthesized, and its purity can be easily verified through recrystallization. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol is also stable and can be stored for long periods without degradation. However, 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for the study of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol. One direction is to study the potential use of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol in the treatment of depression and other mood disorders. Another direction is to study the potential use of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, more research is needed to understand the mechanism of action of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol and its effects on neurotransmitter systems in the brain.
Métodos De Síntesis
The synthesis of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol involves the reaction of 3-phenoxyphenol with 3-chloropropylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified through recrystallization to obtain pure 1-Amino-3-(3-phenoxyphenoxy)-2-propanol. This synthesis method has been modified over the years to improve the yield and purity of 1-Amino-3-(3-phenoxyphenoxy)-2-propanol.
Aplicaciones Científicas De Investigación
1-Amino-3-(3-phenoxyphenoxy)-2-propanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and depression. 1-Amino-3-(3-phenoxyphenoxy)-2-propanol has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a critical role in mood regulation and cognitive function.
Propiedades
Nombre del producto |
1-Amino-3-(3-phenoxyphenoxy)-2-propanol |
|---|---|
Fórmula molecular |
C15H17NO3 |
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
1-amino-3-(3-phenoxyphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H17NO3/c16-10-12(17)11-18-14-7-4-8-15(9-14)19-13-5-2-1-3-6-13/h1-9,12,17H,10-11,16H2 |
Clave InChI |
YZSSPHVEDQQACW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OCC(CN)O |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=C2)OCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(Dimethylamino)-1-[2-(4-methoxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B261658.png)


![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)

![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)

![4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)

![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)